molecular formula C11H11N3O2 B2928180 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1536581-96-0

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2928180
CAS No.: 1536581-96-0
M. Wt: 217.228
InChI Key: NGIYDYRVHOZGLP-UHFFFAOYSA-N
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Description

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

  • 4-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

  • 5-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

  • 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Uniqueness: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIYDYRVHOZGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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